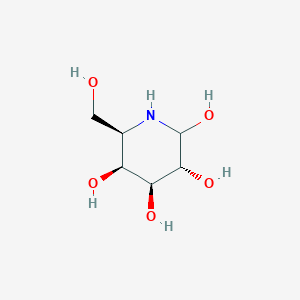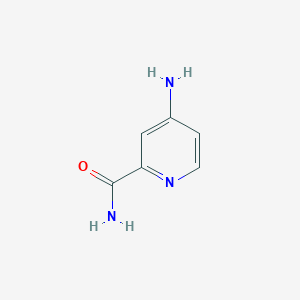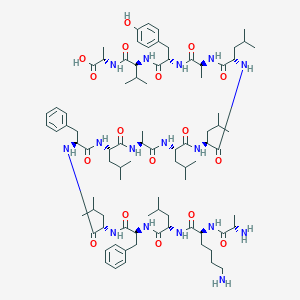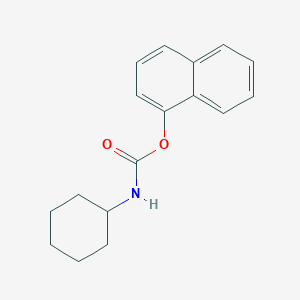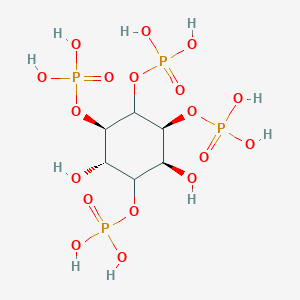
Inositol 1,3,4,5-tetrakisphosphate
Übersicht
Beschreibung
Inositol 1,3,4,5-tetrakisphosphate, also known as Ins(1,3,4,5)P4 or IP4, is a type of inositol phosphate, which are important signaling molecules involved in numerous cellular functions . It is produced from Ins(1,4,5)P3 in stimulated cells by IP3 3-kinase (Itpkb) and acts in conjunction with IP3 to mobilize intracellular calcium . This compound belongs to the class of organic compounds known as inositol phosphates .
Synthesis Analysis
Ins(1,3,4,5)P4 is produced from Ins(1,4,5)P3 in stimulated cells by IP3 3-kinase (Itpkb) . In immune cells, activation of the Ins(1,4,5)P3 calcium-signaling pathway is essential for various effector functions, including proliferation, cytokine production, and cytotoxicity .
Molecular Structure Analysis
The molecular structure of Ins(1,3,4,5)P4 has been parameterized for use in molecular dynamics (MD) simulations . Eleven isomers of Ins(1,3,4,5)P4, with different levels and arrangements of protonation, have been considered .
Chemical Reactions Analysis
Ins(1,3,4,5)P4 is involved in various chemical reactions. For instance, it is produced from Ins(1,4,5)P3 in stimulated cells by IP3 3-kinase . It is also involved in the metabolism of inositol phosphates downstream of Ins(1,4,5)P3 through phosphorylation by Ins(1,4,5)P3 3-kinase .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ins(1,3,4,5)P4 have been studied using quantum mechanics (QM) calculations . The structural, energetic, and spectroscopic properties of the Ins(1,3,4,5)P4 isomers were evaluated and shown to be in strong qualitative agreement .
Wissenschaftliche Forschungsanwendungen
Cell Signaling and Communication
IP4 functions as a secondary messenger in cellular signaling pathways. It is involved in the regulation of intracellular calcium levels, which is crucial for various cellular functions including muscle contraction, neurotransmitter release, and gene expression . IP4 works in tandem with inositol 1,4,5-trisphosphate (IP3) to mobilize calcium from intracellular stores .
Metabolic Regulation
Research has shown that IP4 antagonizes the PI3K pathway, which plays a significant role in metabolic control . This antagonistic action suggests potential applications in studying and treating metabolic disorders, as the PI3K pathway is involved in insulin signaling and glucose homeostasis.
Neuroscience and Neuropharmacology
In the nervous system, IP4’s role in calcium signaling implicates it in various neurological processes, including learning and memory . Its involvement in neurotransmitter release also makes it a molecule of interest in the development of drugs targeting neurological disorders.
Immunology
IP4 has been identified as playing a role in T cell development and responsiveness . It affects thymocyte reactivity to antigens, which is essential for the adaptive immune response. This makes it a target for research into immunodeficiencies and autoimmune diseases.
Cancer Research
The molecule’s influence on cell proliferation and apoptosis makes it relevant in cancer studies. IP4’s interaction with signaling pathways that control cell growth can provide insights into tumorigenesis and potential therapeutic targets .
Cardiovascular Health
Given its role in calcium signaling, IP4 is also relevant in cardiovascular research. Calcium is vital for heart function, and IP4’s modulation of calcium release can have implications for heart rhythm and contractility .
Developmental Biology
IP4 is involved in the control of cellular processes such as cell division and fertilization, which are fundamental to developmental biology . Studying IP4 can lead to a better understanding of embryonic development and congenital disorders.
Therapeutic Applications
Blocking the signaling pathways involving IP4 has shown therapeutic benefits in pre-clinical studies for diseases like metabolic disorders . This suggests that IP4 or its analogs could be used in the development of new treatments.
Wirkmechanismus
Target of Action
Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) primarily targets Inositol-trisphosphate 3-kinase A . This enzyme plays a crucial role in the metabolism of inositol phosphates . Other targets include Cytohesin-2 , Cytohesin-3 , 3-phosphoinositide-dependent protein kinase 1 , RAC-alpha serine/threonine-protein kinase , Pleckstrin homology domain-containing family A member 4 , and Tyrosine-protein kinase BTK .
Mode of Action
Ins(1,3,4,5)P4 is synthesized from inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) by the action of Inositol-trisphosphate 3-kinase A . This enzyme specifically phosphorylates Ins(1,4,5)P3 to produce Ins(1,3,4,5)P4 . The interaction of Ins(1,3,4,5)P4 with its targets leads to various changes in cellular processes .
Biochemical Pathways
Ins(1,3,4,5)P4 is part of a larger family of inositol phosphates, which are crucial secondary messengers in various cellular processes . It is involved in the regulation of diverse cellular processes such as cell death, energy homeostasis, and cytoskeletal dynamics . Ins(1,3,4,5)P4 also plays a role in the regulation of calcium signaling .
Pharmacokinetics
It is known that ins(1,3,4,5)p4 is a water-soluble compound . More research is needed to fully understand the ADME properties of Ins(1,3,4,5)P4.
Result of Action
The action of Ins(1,3,4,5)P4 results in various molecular and cellular effects. It is known to mediate a survival signal in B cells via a Rasa3–Erk signaling pathway controlling proapoptotic Bim gene expression . It also plays a crucial role in the regulation of innate immunity .
Action Environment
The action of Ins(1,3,4,5)P4 can be influenced by various environmental factors. For instance, its production is dramatically upregulated upon chemoattractant stimulation . This suggests that the action, efficacy, and stability of Ins(1,3,4,5)P4 can be influenced by the cellular environment and specific stimuli .
Zukünftige Richtungen
Blocking the 5PP-InsP5/InsP8 signaling pathway by inhibiting the biosynthesis of 5PP-InsP5, which is related to Ins(1,3,4,5)P4, demonstrates therapeutic benefits in preclinical studies . This suggests that inositol phosphates could be a promising therapeutic approach for certain diseases treatment, such as metabolic disorders .
Eigenschaften
IUPAC Name |
[(1S,2S,4S,5R)-2,4-dihydroxy-3,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2-,3?,4-,5+,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPFCGZLFXVXBG-FTSGZOCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O18P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908090 | |
| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Inositol 1,3,4,5-tetrakisphosphate | |
CAS RN |
102850-29-3 | |
| Record name | Inositol-1,3,4,5-tetrakisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102850293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dihydroxycyclohexane-1,2,3,5-tetrayl tetrakis[dihydrogen (phosphate)] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inositol 1,3,4,5-tetraphosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK67P86535 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
